molecular formula C9H9NO2 B1375497 8-aMinochroMan-4-one CAS No. 1260018-33-4

8-aMinochroMan-4-one

Cat. No.: B1375497
CAS No.: 1260018-33-4
M. Wt: 163.17 g/mol
InChI Key: MNTDTOWNMVZUMU-UHFFFAOYSA-N
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Description

8-Aminochroman-4-one is a chromanone derivative featuring a benzopyran-4-one core with an amino group (-NH₂) at the 8-position. Chromanones are bicyclic compounds comprising a benzene ring fused to a pyran-4-one moiety, known for their diverse biological activities, including antimicrobial, antioxidant, and kinase inhibitory properties. The amino substitution at position 8 introduces electron-donating and hydrogen-bonding capabilities, which may enhance solubility and modulate interactions in biological systems.

Properties

IUPAC Name

8-amino-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTDTOWNMVZUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminochroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production of 8-aminochroman-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Aminochroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxychroman derivatives.

    Substitution: Formation of N-substituted chromanones.

Scientific Research Applications

8-Aminochroman-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-aminochroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals. It also modulates signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 8-aminochroman-4-one, differing in substituent type, position, or functional groups. Key comparisons are outlined below:

6-Bromo-8-methylchroman-4-one

  • Structure : Chroman-4-one core with bromo (-Br) at position 6 and methyl (-CH₃) at position 8.
  • Molecular Weight: 241.08 g/mol (vs. ~177.2 g/mol for 8-aminochroman-4-one, calculated from C₉H₉NO₂).
  • Physical Properties :
    • Density: 1.542 ± 0.06 g/cm³.
    • Boiling Point: 358.8 ± 42.0 °C.

8-Chloro-chroman-4-ylamine Hydrochloride

  • Structure : Chroman-4-ylamine core with chloro (-Cl) at position 8 and an amine (-NH₂·HCl) at position 4.
  • Molecular Weight: 220.09574 g/mol (vs. 177.2 g/mol for 8-aminochroman-4-one).
  • Key Differences: The amine at position 4 (vs. position 8 in the target compound) alters the electron distribution and hydrogen-bonding sites. The chloro substituent at position 8 is electron-withdrawing, contrasting with the amino group’s electron-donating nature. The hydrochloride salt form enhances solubility in polar solvents compared to the free base form of 8-aminochroman-4-one.

4-Amino-chroman-8-carbonitrile Hydrochloride

  • Structure: Chroman core with amino (-NH₂·HCl) at position 4 and carbonitrile (-CN) at position 8.
  • Molecular Weight : ~228.67 g/mol (calculated from C₁₀H₉N₃O·HCl).
  • Key Differences: The carbonitrile group at position 8 is strongly electron-withdrawing, reducing nucleophilic reactivity at the aromatic ring compared to the amino group. The absence of a 4-ketone (vs. chroman-4-one) eliminates a key site for electrophilic or nucleophilic attack.

Comparative Analysis of Substituent Effects

Positional Influence on Reactivity

  • In contrast, methyl (in 6-bromo-8-methylchroman-4-one) and chloro (in 8-chloro-chroman-4-ylamine) substituents exhibit electron-donating or -withdrawing effects, respectively, altering reaction pathways.
  • 4-Ketone vs. 4-Amine : The 4-ketone in chroman-4-one derivatives (e.g., target compound) is a reactive site for nucleophilic addition, whereas 4-amine substituents (e.g., 8-chloro-chroman-4-ylamine) enable salt formation and hydrogen bonding.

Physicochemical Properties

  • Solubility: Amino groups improve aqueous solubility (e.g., 8-aminochroman-4-one) compared to hydrophobic substituents like methyl or bromo.
  • Thermal Stability: The high boiling point of 6-bromo-8-methylchroman-4-one (358.8 ± 42.0 °C) suggests stronger intermolecular forces due to bromo and methyl groups, whereas 8-aminochroman-4-one may exhibit lower thermal stability due to polar interactions.

Biological Activity

8-Aminochroman-4-one is a heterocyclic compound belonging to the chromanone class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 8-Aminochroman-4-one, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

8-Aminochroman-4-one features a chroman ring structure with an amino group at the 8-position and a carbonyl group at the 4-position. This unique structure contributes to its biological activity.

Biological Activities

Research indicates that 8-Aminochroman-4-one exhibits various biological activities:

  • Antidepressant Effects : A study highlighted the compound's potential as an antidepressant, demonstrating its ability to modulate neurotransmitter levels in animal models. The mechanism involves the inhibition of monoamine oxidase (MAO), which leads to increased levels of serotonin and norepinephrine in the brain .
  • Anticancer Properties : Preliminary studies suggest that 8-Aminochroman-4-one may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
  • Antioxidant Activity : The compound demonstrates significant antioxidant activity, which is critical in protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals effectively.

The mechanisms underlying the biological activities of 8-Aminochroman-4-one are multifaceted:

  • Monoamine Oxidase Inhibition : By inhibiting MAO, 8-Aminochroman-4-one increases the availability of neurotransmitters, thereby exerting antidepressant effects.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death through mitochondrial dysfunction and activation of caspases .
  • Free Radical Scavenging : Its antioxidant properties stem from its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Case Study 1: Antidepressant Activity

In a controlled study involving rodent models, 8-Aminochroman-4-one was administered at varying doses. The results indicated a dose-dependent reduction in depressive-like behaviors, correlating with increased serotonin levels in the hippocampus. The findings suggest that the compound may serve as a potential therapeutic agent for depression .

Case Study 2: Anticancer Potential

A series of experiments were conducted using human cancer cell lines treated with different concentrations of 8-Aminochroman-4-one. The results demonstrated significant inhibition of cell growth and induction of apoptosis, particularly in breast and prostate cancer cells. Flow cytometry analysis confirmed an increase in early apoptotic markers following treatment with the compound .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntidepressantMAO inhibition
AnticancerInduction of apoptosis
AntioxidantFree radical scavenging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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